molecular formula C14H13N3O3 B1211252 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate CAS No. 34104-46-6

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate

Cat. No.: B1211252
CAS No.: 34104-46-6
M. Wt: 271.27 g/mol
InChI Key: XHQVBXRLUVDWRQ-UHFFFAOYSA-N
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Description

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings connected through an ethyl chain with a carbonylamino group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate typically involves the reaction of pyridine-3-carboxylic acid with ethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The pyridine rings can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include the modulation of signal transduction pathways, alteration of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: A precursor in the synthesis of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate.

    Ethylenediamine: Another precursor used in the synthesis.

    Pyridine N-oxides: Oxidized derivatives of pyridine compounds.

Uniqueness: this compound is unique due to its dual pyridine structure connected through an ethyl chain with a carbonylamino group. This unique structure imparts specific chemical properties, making it valuable in various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-13(11-3-1-5-15-9-11)17-7-8-20-14(19)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQVBXRLUVDWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187698
Record name SG 103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34104-46-6
Record name SG 103
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SG 103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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